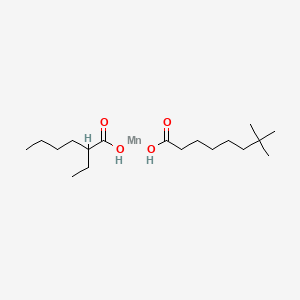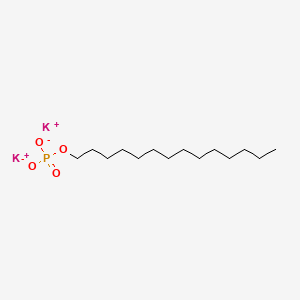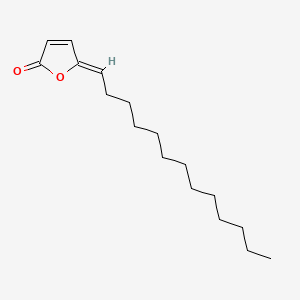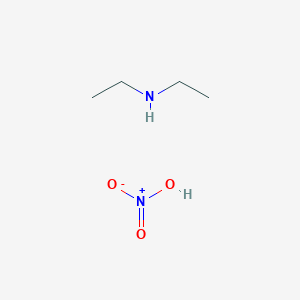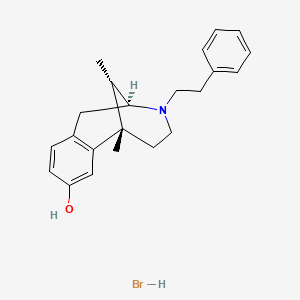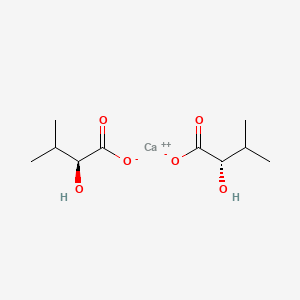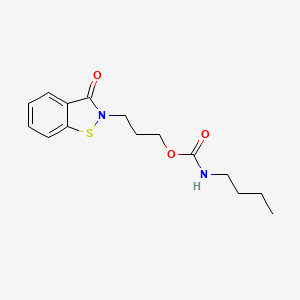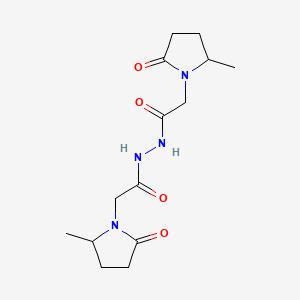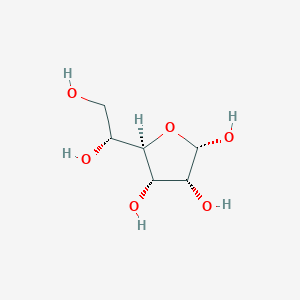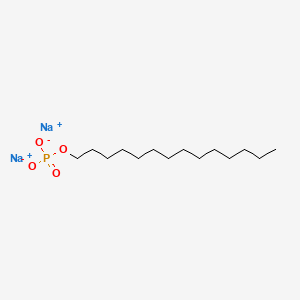
1-Tetradecanol, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecanol, phosphate, sodium salt is a chemical compound with the molecular formula C14H29Na2O4P. It is a derivative of 1-tetradecanol, which is a straight-chain saturated fatty alcohol. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecanol, phosphate, sodium salt can be synthesized through the phosphorylation of 1-tetradecanol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as the phosphorylating agents. The reaction is carried out in an inert solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosphorylation processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through various techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecanol, phosphate, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group back to the hydroxyl group, regenerating 1-tetradecanol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of phosphates and other oxidized derivatives.
Reduction: Regeneration of 1-tetradecanol.
Substitution: Formation of substituted phosphates with different functional groups.
Scientific Research Applications
1-Tetradecanol, phosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of surfactants and other chemicals.
Biology: Employed in studies involving cell membrane phospholipids and as a model compound for studying lipid behavior.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-tetradecanol, phosphate, sodium salt involves its interaction with various molecular targets and pathways. The phosphate group can interact with proteins and enzymes, affecting their activity and function. Additionally, the compound can integrate into cell membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
1-Tetradecanol, phosphate, sodium salt can be compared with other similar compounds such as:
1-Tetradecanol: The parent compound, which lacks the phosphate group.
Sodium dodecyl sulfate (SDS): A similar surfactant with a shorter carbon chain.
Cetyl phosphate: Another phosphate derivative with a longer carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the presence of the phosphate group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
97435-27-3 |
|---|---|
Molecular Formula |
C14H29Na2O4P |
Molecular Weight |
338.33 g/mol |
IUPAC Name |
disodium;tetradecyl phosphate |
InChI |
InChI=1S/C14H31O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);;/q;2*+1/p-2 |
InChI Key |
HAVHUGIUPJOKHX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


